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Compound of Interest

Compound Name:
6-Bromo-4-chloro-2-

phenylquinoline

Cat. No.: B1611920 Get Quote

Molecular Structure and Physicochemical
Properties
6-Bromo-4-chloro-2-phenylquinoline is a solid at room temperature with a molecular weight

of approximately 318.60 g/mol . Its structure features a quinoline core substituted with a

bromine atom at the 6-position, a chlorine atom at the 4-position, and a phenyl group at the 2-

position. This intricate arrangement of aromatic rings and halogen substituents gives rise to a

unique spectroscopic fingerprint.

Property Value Source

Molecular Formula C₁₅H₉BrClN PubChem[2]

Molecular Weight 318.60 g/mol Sigma-Aldrich

IUPAC Name
6-bromo-4-chloro-2-

phenylquinoline
PubChem[2]

CAS Number 860195-69-3 Sigma-Aldrich[1]

SMILES
Clc1cc(nc2ccc(Br)cc12)-

c3ccccc3
Sigma-Aldrich

To facilitate the discussion of NMR data, the atoms in the molecule are numbered as follows:
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Caption: Structure of 6-Bromo-4-chloro-2-phenylquinoline with atom numbering for NMR.

Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental

composition of a compound. For a molecule containing multiple isotopes with significant natural

abundance, such as bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈

24.2%), the isotopic pattern in the mass spectrum is highly characteristic and serves as a

powerful validation tool.

Experimental Protocol: Electron Ionization (EI-MS)
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic

solvent (e.g., methanol or dichloromethane).

Introduction: The sample is introduced into the mass spectrometer via a direct insertion

probe or GC inlet.

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in

the ion source. This causes ionization and fragmentation of the molecule.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus

m/z.

Data Interpretation
The mass spectrum provides two key pieces of information: the molecular ion peak(s) and the

fragmentation pattern.

Table 2: Expected Mass Spectrometry Data
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m/z Value Ion Identity Interpretation

317 [M]⁺ (C₁₅H₉⁷⁹Br³⁵ClN)
Molecular ion with the most

abundant isotopes.

319 [M+2]⁺ Contains one ⁸¹Br or one ³⁷Cl.

321 [M+4]⁺
Contains one ⁸¹Br and one

³⁷Cl.

282 [M-Cl]⁺
Loss of a chlorine radical from

the molecular ion.

238 [M-Br]⁺
Loss of a bromine radical from

the molecular ion.

203 [M-Br-Cl]⁺
Loss of both halogen

substituents.

77 [C₆H₅]⁺
Phenyl cation, characteristic of

the phenyl substituent.

The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are dictated by the natural

abundances of the Br and Cl isotopes and provide definitive confirmation of the presence of

one bromine and one chlorine atom in the molecule.

[C₁₅H₉BrClN]⁺
m/z = 317/319/321

[M-Cl]⁺
m/z = 282/284- Cl•

[M-Br]⁺
m/z = 238/240

- Br•

[C₆H₅]⁺
m/z = 77

fragmentation

[C₁₅H₉N]⁺
m/z = 203

- Br•

- Cl•

Click to download full resolution via product page

Caption: Plausible EI-MS fragmentation pathway for 6-Bromo-4-chloro-2-phenylquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of an organic molecule. Both ¹H and ¹³C NMR are essential for an unambiguous

structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as

an internal standard (δ 0.00 ppm).

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500

MHz).

¹H NMR: A standard proton experiment is run to obtain the ¹H spectrum.

¹³C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to obtain

the ¹³C spectrum, which shows all unique carbon environments.

2D NMR (Optional but Recommended): For complex molecules, 2D experiments like COSY

(¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are performed to definitively assign proton

and carbon signals.

¹H NMR Data: Interpretation
The ¹H NMR spectrum reveals the number of different proton environments, their chemical

shifts (indicating the electronic environment), their integration (relative number of protons), and

their multiplicity (splitting pattern, indicating neighboring protons). Based on data from

analogous structures, the following signals are expected.[3][4]

Table 3: Expected ¹H NMR Data (in CDCl₃, 500 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.20 d, J ≈ 2.0 Hz 1H H-5

Doublet due to

coupling with H-

7. Deshielded by

proximity to the

bromine atom

and the quinoline

ring current.

~8.15 - 8.10 m 2H H-2', H-6'

Protons on the

phenyl ring ortho

to the quinoline

attachment,

deshielded by

the nitrogen

atom.

~7.85
dd, J ≈ 9.0, 2.0

Hz
1H H-7

Doublet of

doublets due to

coupling with H-8

and H-5.

~7.70 d, J ≈ 9.0 Hz 1H H-8

Doublet due to

coupling with H-

7.

~7.60 - 7.50 m 3H H-3', H-4', H-5'

Remaining

protons of the

phenyl group,

appearing as a

complex

multiplet.

~7.45 s 1H H-3 Singlet, as it has

no adjacent

protons. The

presence of the

adjacent chlorine
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atom at C-4

causes a

downfield shift.

¹³C NMR Data: Interpretation
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

The chemical shift provides information about the carbon's hybridization and electronic

environment. Aromatic carbons typically resonate between 110 and 160 ppm.[5]

Table 4: Expected ¹³C NMR Data (in CDCl₃, 125 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~158.0 C-2

Carbon attached to nitrogen

and the phenyl group, highly

deshielded.

~148.5 C-8a
Quaternary carbon at the ring

junction, adjacent to nitrogen.

~145.0 C-4

Carbon bearing the chlorine

atom, significantly deshielded

by the electronegative

substituent.

~138.0 C-1'

Quaternary carbon of the

phenyl ring attached to the

quinoline.

~135.5 C-7 Aromatic CH group.

~131.0 C-5 Aromatic CH group.

~130.5 C-4'
Aromatic CH group in the

phenyl ring.

~129.0 C-2', C-6'
Aromatic CH groups in the

phenyl ring.

~128.5 C-3', C-5'
Aromatic CH groups in the

phenyl ring.

~126.0 C-4a
Quaternary carbon at the ring

junction.

~122.0 C-6
Carbon bearing the bromine

atom.

~120.0 C-8 Aromatic CH group.

~118.0 C-3

Aromatic CH group, shielded

relative to other quinoline

carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal (e.g., diamond or germanium).

Data Acquisition: Pressure is applied to ensure good contact between the sample and the

crystal. The IR beam is passed through the crystal, and the spectrum of the sample is

recorded.

Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber

(cm⁻¹).

Data Interpretation
For 6-Bromo-4-chloro-2-phenylquinoline, the IR spectrum is dominated by absorptions

characteristic of the aromatic rings and the carbon-halogen bonds.

Table 5: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic C-H

1600-1450 C=C and C=N stretch
Aromatic rings and quinoline

core[6][7]

1100-1000 C-Cl stretch Aryl-Chloride[8]

850-750 C-H out-of-plane bend
Aromatic ring substitution

pattern

700-550 C-Br stretch Aryl-Bromide
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The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is

unique to the molecule and can be used for identification by comparison with a reference

spectrum.[6]

Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of 6-Bromo-4-chloro-2-phenylquinoline is a process of

accumulating and cross-validating evidence from multiple spectroscopic techniques. No single

method provides the complete picture, but together, they offer an unambiguous confirmation of

the molecular structure.

Spectroscopic Analysis Workflow

Pure Sample
(6-Bromo-4-chloro-2-phenylquinoline)

Mass Spectrometry
(EI-MS)

NMR Spectroscopy
(¹H, ¹³C in CDCl₃)

Infrared Spectroscopy
(ATR-FTIR)

Correlated Data

Molecular Weight
Isotopic Pattern

C-H Framework
Connectivity Functional Groups

Final Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
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In summary, mass spectrometry confirms the elemental formula (C₁₅H₉BrClN) through its

characteristic isotopic pattern. ¹H and ¹³C NMR spectroscopy provide the precise map of the

carbon-hydrogen framework, confirming the substitution pattern on both the quinoline and

phenyl rings. Finally, IR spectroscopy verifies the presence of the key aromatic and carbon-

halogen functional groups. This collective dataset provides the high level of structural certainty

required by researchers in the fields of chemical synthesis and drug discovery.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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